molecular formula C18H16O2 B14243188 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 350691-09-7

1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B14243188
CAS No.: 350691-09-7
M. Wt: 264.3 g/mol
InChI Key: FQYLVBSAGUSMBI-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound features a naphthalene ring system substituted with a methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 3,4-dihydronaphthalene.

    Condensation Reaction: The key step involves a condensation reaction between 2-methoxybenzaldehyde and 3,4-dihydronaphthalene in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: It can be used as a probe to study biological processes involving aldehyde-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The methoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in different chemical reactions.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde: Similar structure but with the methoxy group in the para position.

    1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Contains a tetrazole ring instead of a naphthalene ring.

Uniqueness: 1-(2-Methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the specific positioning of the methoxy group and the aldehyde functional group on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

CAS No.

350691-09-7

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3,4-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C18H16O2/c1-20-17-9-5-4-8-16(17)18-14(12-19)11-10-13-6-2-3-7-15(13)18/h2-9,12H,10-11H2,1H3

InChI Key

FQYLVBSAGUSMBI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(CCC3=CC=CC=C32)C=O

Origin of Product

United States

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